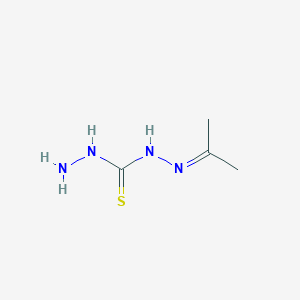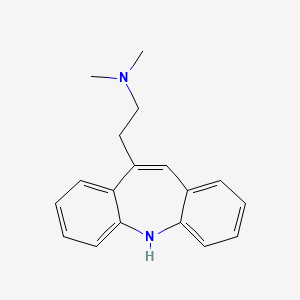
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-: is a tricyclic compound with a seven-membered nitrogen-containing ring fused with two benzene rings. This compound is known for its significant role in the synthesis of various pharmacologically active molecules, particularly in the field of anticonvulsant drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis often begins with 5H-Dibenz(b,f)azepine.
Reaction Conditions: The compound can be synthesized through various methods, including bromination and subsequent substitution reactions.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, amines.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Dihydro Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: Used as a starting material for the synthesis of various dibenzoazepine derivatives.
Biology:
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine:
Anticonvulsant Drugs: Serves as a precursor in the synthesis of anticonvulsant medications.
Industry:
Polymer Chemistry: Employed in the modification of polymers to enhance their properties.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with specific molecular targets. It acts as an organic electrophile, participating in various biochemical reactions. For instance, it can cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . Additionally, it acts as an organic electrophile in the P4S10/acyloin reaction .
Vergleich Mit ähnlichen Verbindungen
- 10,11-Dihydrodibenz(b,f)azepine
- Iminobibenzyl
- 2,2’-Iminobibenzyl
- Iminodibenzyl
- 2,2’-Iminodibenzyl
- RP 23669
- Iminodibenzyyl
- 10,11-Dihydro-5-dibenz(b,f)azepine
- Imipramine M (ring)
- Desipramine M (ring)
- Trimipramine M (ring)
- Lofepramine M (ring)
- Opipramol M (ring)
Uniqueness: 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)- is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various pharmacologically active compounds .
Eigenschaften
CAS-Nummer |
41972-85-4 |
|---|---|
Molekularformel |
C18H20N2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-(11H-benzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H20N2/c1-20(2)12-11-14-13-15-7-3-5-9-17(15)19-18-10-6-4-8-16(14)18/h3-10,13,19H,11-12H2,1-2H3 |
InChI-Schlüssel |
XZDNUZNEDRZTKW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CC2=CC=CC=C2NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


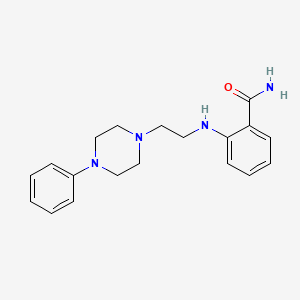

![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)



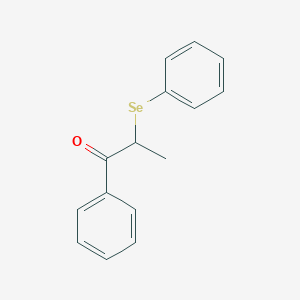
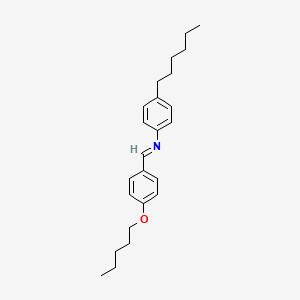
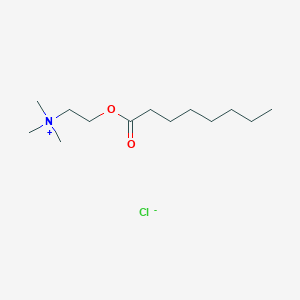
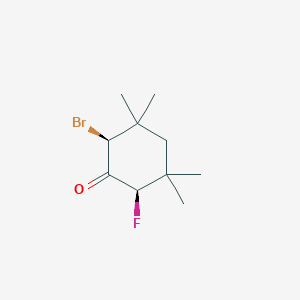
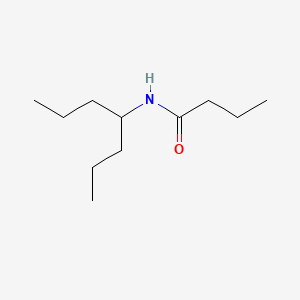
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
